2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers
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Overview
Description
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C7H15NS and a molecular weight of 145.27 g/mol . This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of diastereomers can significantly affect the physical and chemical properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, typically involves the reaction of 2,6-dimethylthiopyran with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques such as crystallization or chromatography to obtain the desired mixture of diastereomers.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in stereochemical studies to understand the behavior of diastereomers.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylthiopyran: The parent compound from which 2,6-dimethylthian-4-amine hydrochloride is derived.
2,6-dimethylthian-4-amine: The non-hydrochloride form of the compound.
2,6-dimethylthian-4-amine sulfate: Another salt form of the compound with different solubility and stability properties.
Uniqueness
2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers, is unique due to its mixture of diastereomers, which can lead to distinct physical and chemical properties compared to its pure enantiomers or other similar compounds. This mixture can affect its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
2,6-Dimethylthian-4-amine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial properties and other biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
2,6-Dimethylthian-4-amine hydrochloride is a thian compound characterized by the presence of a thioether group and an amine functional group. The molecular structure contributes to its biological activity.
Property | Details |
---|---|
CAS Number | 2007916-23-4 |
Molecular Formula | C6H12ClN2S |
Molecular Weight | 179.69 g/mol |
IUPAC Name | 2,6-Dimethylthian-4-amine hydrochloride |
Antimicrobial Properties
Research indicates that 2,6-dimethylthian-4-amine hydrochloride exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
- Study Findings :
- In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- A comparative study highlighted that the antimicrobial efficacy of this compound was greater than that of traditional antibiotics in certain strains.
The proposed mechanisms by which 2,6-dimethylthian-4-amine hydrochloride exerts its antimicrobial effects include:
- Membrane Disruption : The hydrophobic nature of the thian structure allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : The amine group may interact with key enzymes involved in bacterial metabolism, inhibiting their function and leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains tested the efficacy of 2,6-dimethylthian-4-amine hydrochloride. The results indicated:
- Pathogen Tested : Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : 25 µg/mL
- Result : Complete inhibition of growth observed after 24 hours.
Case Study 2: Synergistic Effects
A separate investigation explored the synergistic effects when combined with conventional antibiotics:
- Combination Tested : 2,6-dimethylthian-4-amine hydrochloride with Amoxicillin
- Result : Enhanced antimicrobial activity was recorded against resistant strains of E. coli, suggesting potential for use in combination therapies.
In Vivo Studies
While most studies focus on in vitro activity, preliminary in vivo studies are underway to assess the safety and efficacy profile in animal models. Early results indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Toxicological Assessment
Toxicological studies are essential for understanding the safety margin of 2,6-dimethylthian-4-amine hydrochloride. Current assessments indicate low toxicity levels, but further studies are necessary to establish comprehensive safety data.
Properties
Molecular Formula |
C7H16ClNS |
---|---|
Molecular Weight |
181.73 g/mol |
IUPAC Name |
2,6-dimethylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-5-3-7(8)4-6(2)9-5;/h5-7H,3-4,8H2,1-2H3;1H |
InChI Key |
JPKHBHXWAABCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(S1)C)N.Cl |
Origin of Product |
United States |
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